molecular formula C18H18O2S B11947799 3,3'-Thiodipropiophenone CAS No. 23080-98-0

3,3'-Thiodipropiophenone

Cat. No.: B11947799
CAS No.: 23080-98-0
M. Wt: 298.4 g/mol
InChI Key: FEKPPNWLRHDBLQ-UHFFFAOYSA-N
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Description

The sulfur bridge in its structure likely influences its reactivity, solubility, and stability compared to non-sulfur analogs.

Properties

CAS No.

23080-98-0

Molecular Formula

C18H18O2S

Molecular Weight

298.4 g/mol

IUPAC Name

3-(3-oxo-3-phenylpropyl)sulfanyl-1-phenylpropan-1-one

InChI

InChI=1S/C18H18O2S/c19-17(15-7-3-1-4-8-15)11-13-21-14-12-18(20)16-9-5-2-6-10-16/h1-10H,11-14H2

InChI Key

FEKPPNWLRHDBLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCSCCC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Thiodipropiophenone typically involves the reaction of 3,3’-thiodipropionic acid with phenylmagnesium bromide, followed by oxidation . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

. the general principles of organic synthesis, such as maintaining purity and yield, would apply.

Chemical Reactions Analysis

Types of Reactions

3,3’-Thiodipropiophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,3’-Thiodipropiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-Thiodipropiophenone involves its interaction with various molecular targets. The thioether linkage can participate in redox reactions, while the phenyl rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

3,3'-Thiodipropionic Acid

  • Structure: Features a sulfur bridge connecting two propionic acid groups instead of propiophenone.
  • Properties :
    • Higher water solubility due to carboxylic acid functional groups.
    • Used as an antioxidant in polymers and food additives .
  • Key Differences: Reactivity: Propiophenone groups in 3,3'-thiodipropiophenone may enhance lipophilicity and alter redox behavior compared to the acidic analog. Applications: this compound is more suited for organic synthesis (e.g., ketone-based reactions), while 3,3'-thiodipropionic acid is preferred in industrial stabilization.

3,3'-Diaminobenzidine

  • Structure : A benzidine derivative with two amine groups.
  • Properties: Carcinogenic and mutagenic (classified as a hazardous substance) . Low water solubility and high thermal stability (melting point: 176–180°C) .
  • Key Differences: Toxicity: 3,3'-Diaminobenzidine poses significant health risks (e.g., carcinogenicity), whereas this compound’s toxicity profile is undefined in the evidence. Functionality: The amine groups in diaminobenzidine enable its use in immunohistochemistry, contrasting with the ketone-based reactivity of thiodipropiophenone.

Thiophene Derivatives

  • Example : 3,3'-(Hexafluorocyclopentene-diyl)bis[5-(trifluoromethylphenyl)-2-methyl]thiophene .
  • Properties :
    • Fluorinated structure enhances thermal and chemical stability.
    • Applications in optoelectronics due to conjugated π-systems.
  • Key Differences: Electronic Properties: Thiophene derivatives exhibit semiconductor behavior, unlike the non-conjugated thiodipropiophenone. Synthetic Utility: Fluorinated thiophenes are niche in advanced materials, while thiodipropiophenone may serve as a synthon in ketone chemistry.

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